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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethyl chloride

CAS No.: 32327-70-1

Cat. No.: B1587315 Get Quote

Strategic Building Block for Phenethyl
Pharmacophores[1]
Executive Summary
2-(4-Chlorophenyl)ethyl chloride (CAS: 32327-70-1), also known as 1-chloro-4-(2-

chloroethyl)benzene, is a bifunctional aromatic intermediate critical to the synthesis of bioactive

small molecules.[1][2] It serves as a precise electrophilic donor of the 4-chlorophenethyl moiety

—a "privileged structure" in medicinal chemistry.[1]

This moiety is valued for two primary pharmacological properties:

Metabolic Stability: The chlorine atom at the para position blocks Cytochrome P450-

mediated hydroxylation, significantly extending the metabolic half-life compared to

unsubstituted phenethyl analogs.[1]

Lipophilicity Modulation: The halogen substitution increases

, facilitating blood-brain barrier (BBB) penetration in CNS-active targets.[1]

Physicochemical Profile
The compound is a colorless to pale yellow liquid at room temperature.[1] Its alkyl chloride

handle is moderately reactive, allowing for controlled nucleophilic substitution without the high
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instability associated with corresponding bromides or iodides.

Property Value Note

CAS Number 32327-70-1
Primary identifier for the

chloride.[1][2][3]

IUPAC Name
1-chloro-4-(2-

chloroethyl)benzene

Molecular Formula

Molecular Weight 175.05 g/mol

Boiling Point ~106 °C (at 15 mmHg)
Extrapolates to ~240 °C at

atm.[1]

Density 1.202 g/cm³ Denser than water.

Solubility
Organic solvents (DCM,

EtOAc, THF)
Insoluble in water.

Flash Point > 100 °C

Synthetic Methodology
The most robust route for high-purity synthesis involves the deoxychlorination of 2-(4-

chlorophenyl)ethanol.[1] This pathway avoids the formation of polychlorinated byproducts

common in direct radical chlorination of ethylbenzene derivatives.[1]

Protocol: Deoxychlorination via Thionyl Chloride
This protocol uses thionyl chloride (

) with a catalytic amount of DMF to form the Vilsmeier-Haack-like active species, ensuring rapid
conversion.[1]

Reagents:

2-(4-Chlorophenyl)ethanol (1.0 eq)[1]
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Thionyl Chloride (1.2 eq)[1]

DMF (Catalytic, 1-2 mol%)[1]

Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Procedure:

Setup: Charge a chemically resistant round-bottom flask with 2-(4-chlorophenyl)ethanol and

dry DCM under an inert atmosphere (

). Add catalytic DMF.

Addition: Cool the system to 0°C. Add

dropwise via an addition funnel to control the exotherm and HCl gas evolution.

Reaction: Allow the mixture to warm to room temperature. Heat to reflux (40°C for DCM,

80°C for Toluene) for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of

the alcohol.[1]

Workup: Quench excess

by careful addition of water or saturated

at 0°C. Extract with DCM.

Purification: Wash the organic layer with brine, dry over

, and concentrate. Vacuum distillation yields the pure chloride as a clear liquid.[1]

Synthetic Pathway Diagram
The following diagram illustrates the transformation from the acid precursor (via Willgerodt-

Kindler) to the final chloride.[1]

4-Chloroacetophenone 4-Chlorophenylacetic Acid

Willgerodt-Kindler
(S, Morpholine; then H3O+) 2-(4-Chlorophenyl)ethanol

(CAS 18623-96-2)

Reduction
(LiAlH4 or BH3·THF) 2-(4-Chlorophenyl)ethyl chloride

(CAS 32327-70-1)

Chlorination
(SOCl2, cat. DMF)
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Caption: Stepwise synthesis from commodity starting material 4-chloroacetophenone to the

target alkyl chloride.

Reactivity & Transformations
The ethyl chloride "tail" acts as a masked electrophile.[1] While less reactive than its bromide

counterpart, it offers superior stability, preventing premature hydrolysis during storage.

Nucleophilic Substitution ( )
This is the primary mode of utility.[1] The reaction is bimolecular and sensitive to steric

hindrance.[1]

Amination: Reacts with secondary amines (e.g., piperazine, morpholine) in the presence of a

base (

or

) to form tertiary amines.[1]

Optimization: Addition of catalytic Potassium Iodide (KI) generates the transient alkyl

iodide in situ (Finkelstein reaction), accelerating the rate by ~10-100x.[1]

Etherification: Reacts with phenols or alkoxides to form ethers.

Elimination ( )
Critical Control Point: In the presence of strong, bulky bases (e.g.,

) or at high temperatures, the molecule undergoes dehydrohalogenation to form 4-
chlorostyrene.[1]

Mitigation: Use non-nucleophilic bases or weaker inorganic bases (

) and avoid excessive heating to favor substitution over elimination.[1]

Reactivity Network Diagram
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Caption: Divergent reactivity pathways.[1] The SN2 pathway (top) is the primary route for drug

synthesis.[1]

Applications in Drug Discovery
The 2-(4-chlorophenyl)ethyl motif is a recurring structural element in pharmaceutical design,

often used to optimize the pharmacokinetic (PK) profile of a lead compound.[1]

Metabolic Blocking Strategy
In drug metabolism, the para-position of a phenyl ring is a "hotspot" for oxidation by CYP450

enzymes.[1] Replacing a hydrogen with chlorine (as in this building block) sterically and

electronically deactivates this site.[1]

Case Study: This strategy is analogous to the design of Chlorpheniramine vs. Pheniramine,

where the Cl-substitution increases potency and duration of action.[1]

Specific Synthetic Utility
Motilin Antagonists: Used to alkylate peptide mimetics or peptidomimetics to improve

receptor binding affinity and oral bioavailability [1].[1]

Azole Antifungals: Precursor to Nibenazole-type antifungals where the lipophilic tail anchors

the molecule in the fungal CYP51 active site.[1]
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CNS Agents: Used to synthesize analogs of phenethylamine psychotropics (e.g., 4-chloro-

homologs) to study serotonin transporter (SERT) selectivity.[1]

Safety and Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[1][4]

Storage: Store in a cool, dry place under inert gas. Unlike the iodide, it is relatively stable to

light but should be kept away from strong oxidizing agents.[1]

Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface

water; chlorinated aromatics are persistent environmental pollutants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 2-(4-Chlorophenyl)ethyl
Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587315#2-4-chlorophenyl-ethyl-chloride-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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